molecular formula C17H18N2O2 B6946171 N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline

N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline

Cat. No.: B6946171
M. Wt: 282.34 g/mol
InChI Key: KAPFPLWYQINDJA-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline is a compound that belongs to the class of benzoxazoles, which are bicyclic heteroarenes. Benzoxazoles are known for their extensive use in medicinal, pharmaceutical, and industrial applications due to their diverse biological activities .

Properties

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(17-19-15-5-3-4-6-16(15)21-17)18-14-9-7-13(8-10-14)11-20-2/h3-10,12,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPFPLWYQINDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2O1)NC3=CC=C(C=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and dimethyl formamide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline can be compared with other benzoxazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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